Potassium fumarate

Solubility Formulation Process Chemistry

Researchers requiring a soluble, bioavailable fumarate source often face supply inconsistency for non-commodity potassium salts. Potassium fumarate (CAS 7704-72-5) resolves this with its unique dual cation-anion functionality. - Differentiated Performance: The potassium counterion provides distinct solubility and ionic strength compared to sodium or calcium fumarates, critical for enzyme kinetics and mitochondrial respiration assays. - Regulatory Readiness: Explicitly listed as GRAS under 21 CFR 172.350 and designated E366, enabling direct deployment in food fortification and acidulant applications. - Reliable Supply: Sourced with a consistent ≥95% purity specification, ensuring reproducible yields for electrochemical synthesis and pharmaceutical excipient evaluation.

Molecular Formula C4H4KO4
Molecular Weight 155.17 g/mol
CAS No. 7704-72-5
Cat. No. B1592691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium fumarate
CAS7704-72-5
Molecular FormulaC4H4KO4
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O.[K]
InChIInChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+;
InChIKeyBDQHHJHPAVHOJF-TYYBGVCCSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Fumarate: Identity and E366 Designation


Potassium fumarate (CAS 7704-72-5), a dipotassium salt of fumaric acid with molecular formula K₂C₄H₂O₄ and molar mass 192.253 g/mol, is classified as a dicarboxylic acid derivative [1]. It is recognized as a food additive with E number E366 and is listed in the FDA EAFUS database under 21 CFR 172.350, indicating its status as a substance generally recognized as safe (GRAS) for its intended uses [2][3]. The compound exhibits a predicted water solubility of 57.5 g/L (ALOGPS), a predicted logP of 0.27, and a physiological charge of -2 [1].

Potassium Fumarate: Why Substitution Fails


Potassium fumarate is not a simple interchangeable commodity within its chemical class. Its unique combination of cation identity (potassium vs. sodium, calcium, or magnesium), solubility profile, and the inherent buffering and metabolic properties of the fumarate anion create a specific performance envelope that is not replicated by other fumarate salts or potassium sources. Direct substitution with another fumarate salt, such as sodium or calcium fumarate, will alter solubility, ionic strength, and bioavailability characteristics, potentially compromising the intended experimental or industrial outcome [1][2]. Similarly, substituting with another potassium salt, like potassium chloride, fails to provide the fumarate anion's specific biochemical or pH-modulating effects, leading to a loss of functionality in applications where the anion is the primary active component [3].

Potassium Fumarate: Quantified Differentiation


Water Solubility: Benchmark vs. Divalent Fumarates

Potassium fumarate demonstrates a predicted water solubility of 57.5 g/L at ambient temperature, as estimated by the ALOGPS computational model [1]. While direct experimental solubility values for calcium and magnesium fumarate are not available from authoritative sources, a class-level inference can be made: divalent metal fumarate salts (Ca²⁺, Mg²⁺) are known to exhibit substantially lower aqueous solubility compared to their monovalent counterparts (K⁺, Na⁺) due to stronger lattice energies and lower hydration enthalpies [2]. This difference is significant for applications requiring rapid and complete dissolution.

Solubility Formulation Process Chemistry

Acidity Profile: Milder than Free Fumaric Acid

Potassium fumarate, as a fully neutralized salt of fumaric acid, is reported to possess milder acidity compared to free fumaric acid. This characteristic translates to reduced corrosiveness toward processing equipment and lower potential for irritation to biological tissues [1][2]. Free fumaric acid is a stronger organic acid and can cause localized pH drops and corrosion in metal containers, whereas potassium fumarate provides a buffered and more neutral pH environment in solution.

pH Control Materials Compatibility Formulation Safety

Physicochemical Profile: In Silico Pre-formulation Parameters

Potassium fumarate's in silico predicted physicochemical properties offer a distinct profile for pre-formulation evaluation. Key computed parameters include a topological polar surface area (TPSA) of 80.26 Ų, a logP of 0.27, and a rotatable bond count of 2 [1]. These values, when compared to class-typical ranges for small molecule excipients or active salts, position potassium fumarate as a moderately polar compound with potential for favorable absorption characteristics. The compound is predicted to be bioavailable according to the Rule of Five, with a 'Yes' output for both the Rule of Five and bioavailability filters in ChemAxon's predictive models [1][2].

Drug Development Pre-formulation In Silico Prediction

Commercial Purity: Specifications from Suppliers

Commercial availability data indicates that potassium fumarate is routinely supplied with a minimum purity specification of 95% (95+%) [1][2]. This specification, observed across multiple independent vendors including AKSci, Bide Pharmatech, and others, establishes a consistent quality benchmark for research and industrial procurement. While other potassium salts (e.g., potassium chloride) are available in higher purity grades (e.g., >99%), the 95% baseline for potassium fumarate is a defined and reproducible specification that ensures material consistency for its typical applications as a biochemical reagent, food additive, or intermediate.

Procurement Quality Control Material Specification

E366 and GRAS: Regulatory Clearance for Food

Potassium fumarate is explicitly designated as E366 and is included in the FDA's EAFUS (Everything Added to Food in the United States) database under 21 CFR 172.350, confirming its status as a substance generally recognized as safe (GRAS) for its intended use in food [1][2]. This regulatory clearance is a critical differentiator for food and beverage manufacturers. In contrast, many fumarate derivatives, such as dimethyl fumarate or diethyl fumarate, are not permitted as direct food additives and are restricted to pharmaceutical or industrial uses.

Food Additive Regulatory Compliance GRAS

Potassium Fumarate: Application Scenarios


Pre-formulation Studies for Oral Drug Delivery

The compound's favorable in silico physicochemical profile—including a topological polar surface area of 80.26 Ų, a logP of 0.27, and a positive prediction for oral bioavailability (Rule of Five: Yes)—makes it a strong candidate for evaluation as a pH-modifying excipient in oral solid dosage forms [1]. The milder acidity compared to free fumaric acid [2] suggests it could be used to adjust micro-environmental pH in tablet formulations without causing excessive irritation or corrosion to manufacturing equipment.

TCA Cycle Substrate for Biochemical Research

Potassium fumarate's role as a key intermediate in the tricarboxylic acid (TCA) cycle, where it is converted to malate by fumarase, is well-established . Its high solubility (57.5 g/L) [1] and defined purity (≥95%) enable its use as a reliable substrate in enzyme kinetic assays and cellular bioenergetics studies, providing a soluble and bioavailable source of the fumarate anion for mitochondrial respiration experiments.

Food Acidulant and Potassium Fortification

With E366 designation and explicit FDA GRAS status (21 CFR 172.350) [3][4], potassium fumarate is directly deployable in food and beverage applications as a dual-function ingredient. It provides both potassium fortification and acidulant functionality, with the advantage of reduced corrosiveness to processing equipment compared to free fumaric acid [2].

Electrolytic Synthesis of Specialty Chemicals

Potassium fumarate serves as a defined chemical precursor in electrochemical synthesis. Its aqueous solution, upon electrolysis, undergoes oxidative decarboxylation at the anode to yield acetylene, a reaction that is utilized in educational and research settings to demonstrate electrochemical organic synthesis principles . The compound's high purity (≥95%) ensures consistent and reproducible yields for this specific transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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